molecular formula C21H22N4O3S B2516589 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 933004-18-3

4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2516589
CAS No.: 933004-18-3
M. Wt: 410.49
InChI Key: HBRYDJOKQTXTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine moiety at position 5. The sulfonamide group is attached to a 4-methyl-substituted benzene ring, which is further connected to a phenyl group at position 3 of the pyridazine ring. The morpholine group may enhance solubility and modulate electronic properties, while the methyl substituent on the benzene ring could influence steric and hydrophobic interactions .

Properties

IUPAC Name

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-5-7-19(8-6-16)29(26,27)24-18-4-2-3-17(15-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRYDJOKQTXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(6-(morpholin-4-yl)pyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine as a base in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The sulfonamide moiety is known for its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity :
Research indicates that sulfonamide derivatives can effectively inhibit bacterial growth by interfering with folate synthesis pathways. Compounds similar to this one have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects :
The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. Studies have shown that related compounds can reduce levels of pro-inflammatory cytokines in vitro and in vivo .

Biological Mechanisms

The mechanism of action involves binding to specific molecular targets, leading to modulation of biological pathways. For instance, the inhibition of carbonic anhydrase is a well-documented action for sulfonamides, which plays a critical role in regulating pH and fluid balance in biological systems .

Drug Discovery

This compound is included in screening libraries for drug discovery due to its unique structural features. It serves as a building block for synthesizing more complex molecules that may possess enhanced therapeutic properties.

Case Study 1: Antimicrobial Research

A study investigating the antimicrobial efficacy of sulfonamide derivatives found that specific modifications in the chemical structure significantly enhanced antibacterial activity against resistant strains of bacteria, suggesting the potential applicability of 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anti-inflammatory Studies

In a rat model of adjuvant arthritis, sulfonamide derivatives similar to this compound exhibited significant reductions in inflammation markers compared to controls. This suggests that the compound may possess similar anti-inflammatory capabilities, warranting further investigation into its therapeutic potential .

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfanilamideBroad-spectrum antibacterial activity
Anti-inflammatoryCelecoxibSignificant reduction in inflammatory cytokines
AntifungalTrimethoprimEffective against fungal infections
AnalgesicIbuprofenPain relief in inflammatory conditions

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599)

  • Structure : The methyl group in the target compound is replaced with a butoxy chain.
  • Properties : The butoxy substituent increases hydrophobicity and may alter binding kinetics due to its extended alkyl chain. This compound is available in screening libraries for drug discovery .
  • Molecular Formula : C₂₄H₂₈N₄O₄S (MW: 484.57)

3,5-Dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0044)

  • Structure : Features two methyl groups at positions 3 and 5 on the benzene ring.
  • Molecular Formula : C₂₂H₂₄N₄O₃S (MW: 440.52)

4-Bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

  • Structure : Substitutes methyl with bromine at position 4.
  • Properties : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, influencing interactions with nucleophilic residues in target proteins. Molecular weight increases significantly (475.4 vs. ~440 for methyl analog) .
  • Molecular Formula : C₂₀H₁₉BrN₄O₃S (MW: 475.4)

Modifications to the Pyridazine Core

2-Chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

  • Structure : Replaces morpholine with piperidine and adds a chlorine atom on the benzene ring.
  • Properties : Piperidine, a six-membered ring with one nitrogen, offers different hydrogen-bonding and basicity profiles compared to morpholine. The chlorine atom may improve membrane permeability .
  • Molecular Formula : C₂₁H₂₁ClN₄O₂S (MW: 428.9)

4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

  • Structure : Substitutes morpholine with a trimethylpyrazole group and introduces a methoxy substituent.
  • Methoxy improves solubility .
  • Molecular Formula : C₂₃H₂₄N₆O₃S (MW: 464.5)

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₂H₂₃N₅O₃S (estimated) ~441.5 4-methyl benzene, morpholine-pyridazine Balanced hydrophobicity and electronic profile
4-butoxy analog (G620-0599) C₂₄H₂₈N₄O₄S 484.57 Butoxy chain Increased hydrophobicity; screening compound
3,5-dimethyl analog (G620-0044) C₂₂H₂₄N₄O₃S 440.52 3,5-dimethyl benzene Enhanced steric effects
4-bromo analog C₂₀H₁₉BrN₄O₃S 475.4 Bromine substituent Electron-withdrawing effects
Piperidine-pyridazine analog C₂₁H₂₁ClN₄O₂S 428.9 Piperidine, chlorine Altered hydrogen-bonding potential
Trimethylpyrazole analog C₂₃H₂₄N₆O₃S 464.5 Trimethylpyrazole, methoxy Kinase-targeting potential

Biological Activity

4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of 396.49 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of a sulfonamide group and a morpholine moiety attached to a pyridazine ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in signal transduction pathways related to inflammation and cancer.

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds similar to 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide have been tested against several bacterial strains, demonstrating moderate to high antibacterial efficacy. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 250 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • In Vivo Efficacy : A study conducted on animal models indicated that the compound significantly reduced inflammation in carrageenan-induced paw edema models, suggesting its potential for treating inflammatory diseases .
  • Kinase Inhibition : Further research revealed that the compound acts as a selective inhibitor of p38 MAPK, a kinase involved in inflammatory responses. It exhibited an IC50 value of 0.004 μM, indicating potent activity in modulating inflammatory signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the morpholine or pyridazine moieties can enhance its potency and selectivity against specific targets. For example, variations in the substituents on the phenyl ring have been shown to affect binding affinity and biological efficacy .

Data Table: Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction
Kinase inhibitionp38 MAPKIC50 = 0.004 μM

Q & A

Q. What are the key synthetic routes for 4-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : Synthesis of the morpholinopyridazinyl intermediate via nucleophilic substitution or Suzuki–Miyaura coupling .

Coupling Reactions : Linking the intermediate to the sulfonamide-bearing phenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like DMF or ethanol under reflux .

Purification : Techniques such as column chromatography or recrystallization are employed to isolate the final product.

Q. Optimization Strategies :

  • Temperature : Elevated temperatures (70–100°C) enhance coupling efficiency but require inert atmospheres to prevent decomposition .
  • Catalyst Loading : 2–5 mol% Pd catalysts balance cost and yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. Table 1: Representative Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Reference
IntermediateMorpholine, pyridazine, DMF, 80°C65–75
CouplingPd(PPh₃)₄, DMF, 90°C50–60
PurificationEthanol recrystallization85–90

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the morpholine ring protons appear as a singlet at δ 3.5–3.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₃N₄O₃S: 447.15) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves 3D structure and hydrogen-bonding networks .

Q. Critical Considerations :

  • Crystallization : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
  • Data Contradictions : Discrepancies in melting points (e.g., 180–190°C vs. 195–200°C) may arise from polymorphic forms .

Advanced Research Questions

Q. How does the morpholine-pyridazine motif influence structure-activity relationships (SAR) in sulfonamide derivatives?

Methodological Answer:

  • Morpholine Role : Enhances solubility via hydrogen bonding and modulates pharmacokinetics (e.g., logP reduction by 0.5–1.0 units) .
  • Pyridazine Impact : The electron-deficient ring stabilizes π-π stacking with enzyme active sites (e.g., kinase inhibitors) .

Q. Table 2: Biological Activity Comparison of Analogues

SubstituentIC₅₀ (Enzyme X)LogPReference
Morpholine-pyridazine12 nM2.1
Piperidine-pyrimidine45 nM3.0
Methoxy-phenyl>100 nM2.8

Q. Experimental Design :

  • SAR Studies : Synthesize analogues with substituent variations (e.g., piperidine instead of morpholine) and assay against target enzymes .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities and guide synthesis .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

  • Case Study : Conflicting IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from differing binding modes. X-ray structures (via SHELXL) reveal alternate conformations of the sulfonamide group in enzyme pockets .
  • Data Validation : Cross-reference crystallographic occupancy factors with biochemical assays to confirm active conformers .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor<0.05
H-bond Interactions4

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases .

Q. Experimental Workflow :

Solubility Screening : Use nephelometry to quantify precipitation thresholds .

In Vitro Testing : Validate prodrug activation in liver microsomes .

Q. How are data contradictions in enzyme inhibition mechanisms resolved?

Methodological Answer:

  • Kinetic Analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish substrate mimicry (ΔH-driven) from allosteric effects (ΔS-driven) .

Q. Example :

  • Contradiction : Some studies report competitive inhibition (Ki = 8 nM), while others suggest mixed-type (Ki = 15 nM). ITC reveals ΔH = −12 kcal/mol, confirming direct active-site binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.